

Enzymatic Labeling of Proteins with Sulfo-Cyanine5.5 Amine: Application Notes and Protocols

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Compound of Interest

Compound Name: *Sulfo-Cyanine5.5 amine*

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Introduction

The precise and efficient labeling of proteins with fluorescent dyes is a cornerstone of modern biological research and drug development. Enzymatic labeling methods offer significant advantages over traditional chemical conjugation techniques, providing site-specific modification under mild reaction conditions, which helps to preserve the protein's structure and function. This document provides detailed protocols for the enzymatic labeling of proteins with **Sulfo-Cyanine5.5 amine**, a bright and water-soluble near-infrared (NIR) dye, using two powerful enzymatic approaches: transglutaminase-mediated and sortase-mediated ligation.

Sulfo-Cyanine5.5 is ideal for a range of applications, from *in vitro* cellular imaging to *in vivo* studies, due to its high aqueous solubility, strong absorption, and high fluorescence quantum yield in the NIR spectrum, which minimizes background autofluorescence from biological tissues.^{[1][2][3][4][5]} The amine-reactive nature of **Sulfo-Cyanine5.5 amine** makes it a versatile tool for enzymatic labeling.

These application notes provide detailed experimental protocols, quantitative data on labeling efficiency and protein recovery, and guidelines for the application of Sulfo-Cyanine5.5 labeled proteins in imaging.

Data Presentation

Table 1: Transglutaminase-Mediated Labeling of a Model Protein (e.g., 25 kDa) with Sulfo-Cyanine5.5 Amine

Parameter	Condition 1	Condition 2	Condition 3
Protein Concentration	1 mg/mL (40 µM)	2 mg/mL (80 µM)	5 mg/mL (200 µM)
Sulfo-Cyanine5.5 Amine Concentration	400 µM (10-fold excess)	800 µM (10-fold excess)	2 mM (10-fold excess)
Microbial Transglutaminase (MTG)	10 U/mL	20 U/mL	20 U/mL
Reaction Time	2 hours	2 hours	1 hour
Temperature	37°C	37°C	37°C
Labeling Efficiency (%)	~70%	~80%	~75%
Protein Recovery (%)	>90%	>90%	>85%

Table 2: Sortase A-Mediated Labeling of a LPETG-tagged Model Protein (e.g., 50 kDa) with (Gly)₃-Sulfo-Cyanine5.5

Parameter	Condition 1	Condition 2	Condition 3
LPETG-Protein Concentration	50 µM	100 µM	100 µM
(Gly) ₃ -Sulfo-Cyanine5.5 Concentration	250 µM (5-fold excess)	500 µM (5-fold excess)	1 mM (10-fold excess)
Sortase A (SaSrtA) Concentration	10 µM	20 µM	20 µM
Reaction Time	1 hour	2 hours	2 hours
Temperature	25°C	37°C	37°C
Labeling Efficiency (%)	>90% [6] [7]	>95% [6] [7]	>95% [6] [7]
Protein Recovery (%)	>95% [8]	>95% [8]	>90% [8]

Table 3: In Vivo Imaging Performance of a Sulfo-Cyanine5.5-labeled Antibody

Parameter	Tumor Tissue	Muscle Tissue (Background)
Signal Intensity (photons/s/cm ² /sr)	1.5 x 10 ⁸	2.0 x 10 ⁷
Signal-to-Noise Ratio (SNR)	7.5	-
Tumor-to-Background Ratio (TBR)	7.5	-

Note: The data presented in these tables are representative values compiled from various sources and may vary depending on the specific protein, reagents, and experimental conditions.

Experimental Protocols

Protocol 1: Transglutaminase-Mediated Labeling of a Protein with Sulfo-Cyanine5.5 Amine

This protocol describes the labeling of a protein containing accessible glutamine residues with **Sulfo-Cyanine5.5 amine** using microbial transglutaminase (MTG).

Materials:

- Protein of interest (in a buffer free of primary amines, e.g., Tris-free buffer)
- **Sulfo-Cyanine5.5 amine**
- Microbial Transglutaminase (MTG)
- Reaction Buffer: 50 mM MOPS, pH 7.0, containing 5 mM CaCl₂
- Quenching Buffer: 50 mM Tris-HCl, pH 8.0
- Purification column (e.g., size-exclusion chromatography or affinity chromatography)

Procedure:

- Protein Preparation: Prepare the protein of interest at a concentration of 1-5 mg/mL in the Reaction Buffer.
- Dye Preparation: Dissolve **Sulfo-Cyanine5.5 amine** in the Reaction Buffer to a final concentration that is in 10- to 20-fold molar excess to the protein.
- Labeling Reaction: a. In a microcentrifuge tube, combine the protein solution and the **Sulfo-Cyanine5.5 amine** solution. b. Add MTG to a final concentration of 10-20 U/mL. c. Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.
- Quenching the Reaction: Add Quenching Buffer to a final concentration of 20 mM Tris to stop the enzymatic reaction.
- Purification: Remove the unreacted dye and the enzyme from the labeled protein using a suitable purification method, such as size-exclusion chromatography (e.g., Sephadex G-25) or affinity chromatography if the protein has a tag.

- Characterization: a. Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and 675 nm (for Sulfo-Cyanine5.5). b. Confirm the integrity of the labeled protein by SDS-PAGE. The labeled protein should show a fluorescent band at the expected molecular weight.

Protocol 2: Sortase A-Mediated Labeling of a Protein with Sulfo-Cyanine5.5 Amine

This protocol requires the protein of interest to be engineered with a C-terminal LPXTG recognition motif. The **Sulfo-Cyanine5.5 amine** needs to be functionalized with an N-terminal triglycine ((Gly)₃) peptide.

Materials:

- LPETG-tagged protein of interest
- (Gly)₃-**Sulfo-Cyanine5.5 amine**
- Sortase A (SaSrtA), pentamutant for higher activity is recommended
- Sortase Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂
- Purification system (e.g., Ni-NTA affinity chromatography if the protein has a His-tag)

Procedure:

- Protein and Peptide Preparation: a. Prepare the LPETG-tagged protein at a concentration of 50-100 µM in the Sortase Reaction Buffer. b. Prepare the (Gly)₃-**Sulfo-Cyanine5.5 amine** at a 5- to 10-fold molar excess to the protein in the same buffer.
- Labeling Reaction: a. Combine the LPETG-tagged protein and the (Gly)₃-**Sulfo-Cyanine5.5 amine** in a reaction tube. b. Add Sortase A to a final concentration of 10-20 µM. c. Incubate the reaction at 25-37°C for 1-2 hours.[9][10][11] The reaction can be extended to increase yield.[6][12]
- Purification: a. If the LPETG-tagged protein also contains a His-tag C-terminal to the LPXTG motif, the unreacted protein and the His-tagged Sortase A can be removed by Ni-NTA affinity

chromatography. The labeled protein will be in the flow-through. b. Alternatively, size-exclusion chromatography can be used to separate the labeled protein from the enzyme and excess peptide-dye conjugate.

- Characterization: a. Analyze the labeling efficiency by SDS-PAGE. The labeled protein will have a slightly higher molecular weight and will be fluorescent. b. Confirm the identity and purity of the labeled protein by mass spectrometry.

Application: In Vitro and In Vivo Imaging of EGFR-Expressing Cancer Cells

This section describes the use of a Sulfo-Cyanine5.5 labeled anti-EGFR antibody for targeted imaging of cancer cells overexpressing the Epidermal Growth Factor Receptor (EGFR).

Protocol 3: In Vitro Fluorescence Imaging of A431 Cells

Materials:

- Sulfo-Cyanine5.5 labeled anti-EGFR antibody
- A431 cells (high EGFR expression) and a control cell line (low EGFR expression)
- Cell culture medium
- Phosphate-buffered saline (PBS)
- Paraformaldehyde (PFA) for fixing
- DAPI for nuclear staining
- Fluorescence microscope

Procedure:

- Cell Culture: Culture A431 and control cells on glass-bottom dishes or chamber slides until they reach 70-80% confluence.

- Labeling: a. Dilute the Sulfo-Cyanine5.5-anti-EGFR antibody in cell culture medium to a final concentration of 5-10 μ g/mL. b. Incubate the cells with the antibody solution for 1 hour at 37°C.
- Washing: Wash the cells three times with cold PBS to remove unbound antibody.
- Fixing and Staining: a. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature. b. Wash the cells twice with PBS. c. Stain the nuclei with DAPI for 5 minutes. d. Wash the cells twice with PBS.
- Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for DAPI (Ex/Em: ~358/461 nm) and Sulfo-Cyanine5.5 (Ex/Em: ~675/694 nm).

Protocol 4: In Vivo Near-Infrared (NIR) Fluorescence Imaging in a Mouse Xenograft Model

Materials:

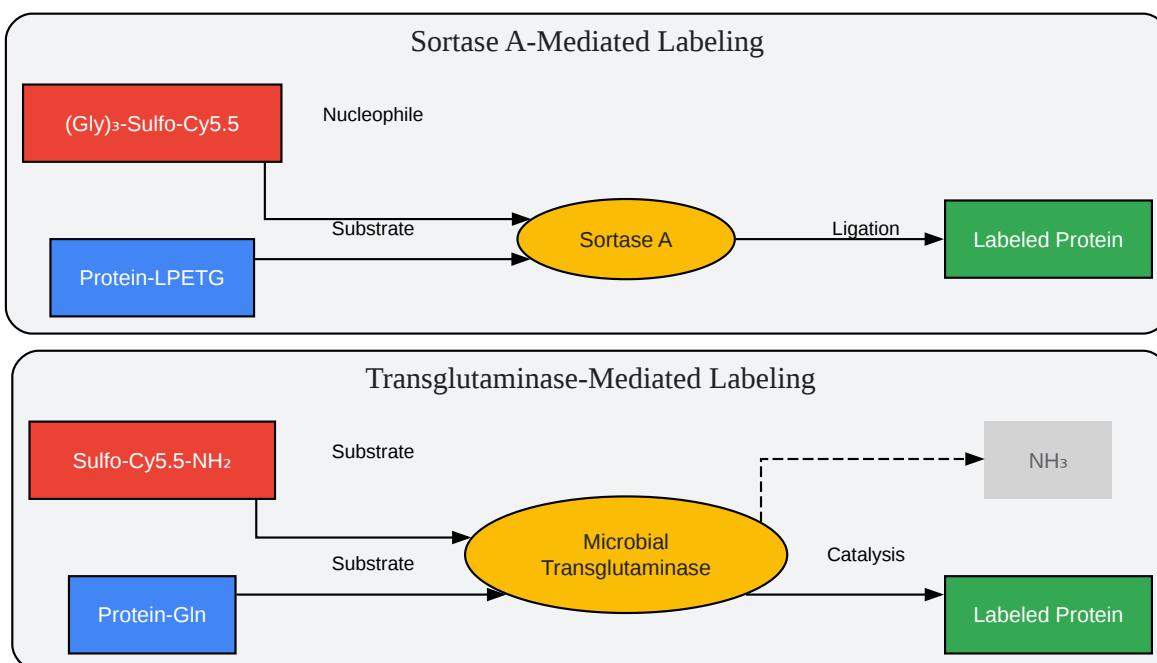
- Sulfo-Cyanine5.5 labeled anti-EGFR antibody
- Tumor-bearing mice (e.g., nude mice with A431 xenografts)
- In vivo imaging system (e.g., IVIS)
- Anesthesia (e.g., isoflurane)

Procedure:

- Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane.
- Probe Administration: Inject 10-20 μ g of the Sulfo-Cyanine5.5-anti-EGFR antibody in 100 μ L of sterile PBS intravenously via the tail vein.
- Imaging: a. Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, and 48 hours) using an in vivo imaging system. b. Use appropriate excitation and emission filters for Cy5.5 (e.g., Ex: 640 nm, Em: 700 nm long pass).

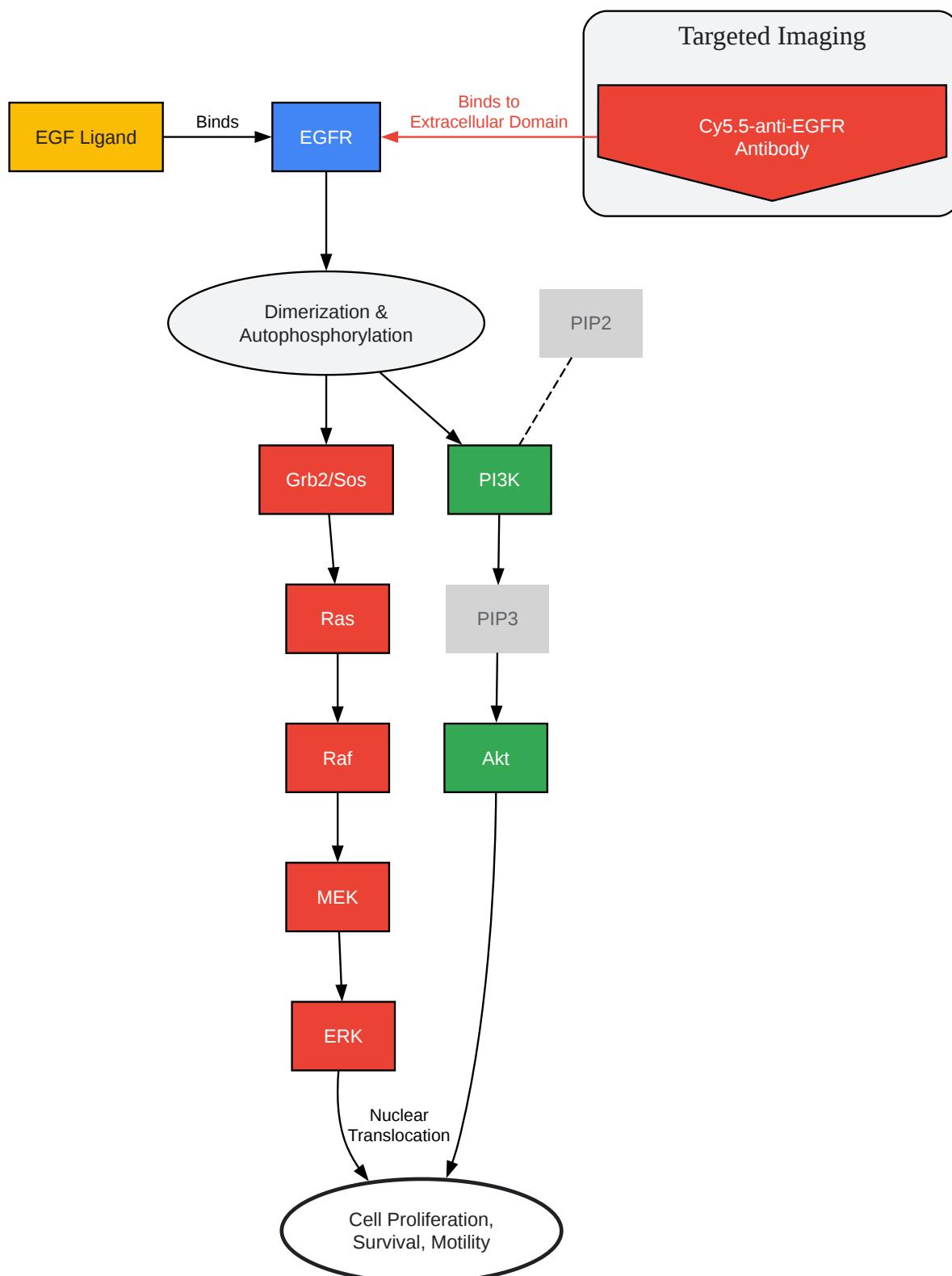
- Data Analysis: a. Draw regions of interest (ROIs) around the tumor and a background area (e.g., muscle) to quantify the fluorescence intensity. b. Calculate the tumor-to-background ratio (TBR) to assess the specific targeting of the antibody.
- Ex Vivo Analysis (Optional): At the final time point, euthanize the mouse and dissect the tumor and major organs for ex vivo imaging to confirm the biodistribution of the labeled antibody.

Mandatory Visualizations



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Caption: Enzymatic labeling workflows for protein conjugation with **Sulfo-Cyanine5.5 amine**.

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Caption: Simplified EGFR signaling pathway and the targeting mechanism of a Cy5.5-labeled anti-EGFR antibody.

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